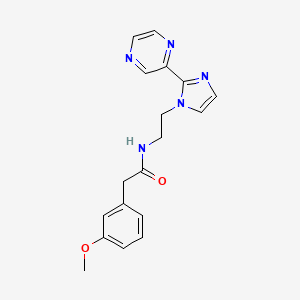
2-(3-methoxyphenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-methoxyphenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-methoxyphenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a methoxyphenyl group, an imidazole moiety, and a pyrazine ring, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the imidazole and pyrazine rings suggests potential interactions with phosphodiesterases (PDEs), which play crucial roles in cellular signaling and regulation.
1. Anticancer Activity
Recent studies have shown that compounds containing pyrazine and imidazole derivatives exhibit significant anticancer properties. For instance, similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
- Mechanism : The compound may inhibit key signaling pathways involved in cancer progression by modulating the activity of specific kinases or transcription factors.
- Case Study : A related compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Antimicrobial Properties
Compounds with similar structural features have also been evaluated for antimicrobial activity. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against bacterial strains.
- Research Findings : Studies indicate that derivatives with pyrazine rings exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
3. Neurological Effects
The interaction of imidazole derivatives with neurotransmitter systems has been explored, particularly concerning their effects on cognitive functions and neuroprotection.
- Mechanism : These compounds may act as modulators of neurotransmitter receptors, influencing pathways associated with neurodegenerative diseases.
- Case Study : Similar compounds have shown promise in enhancing cognitive function in animal models by modulating acetylcholine levels .
Data Tables
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Anticancer | Pyrazine derivatives | Inhibition of cell proliferation |
| Antimicrobial | Imidazole derivatives | Disruption of bacterial membranes |
| Neurological | Acetylcholine modulators | Enhancement of cognitive functions |
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-4-2-3-14(11-15)12-17(24)21-7-9-23-10-8-22-18(23)16-13-19-5-6-20-16/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQDITCIIAKDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














